3-(Thiophen-3-yl)propanoic acid

Description

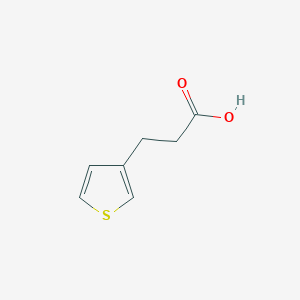

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSDDNTYMDWOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296450 | |

| Record name | 3-thien-3-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16378-06-6 | |

| Record name | 16378-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-thien-3-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Thiophen-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

3-(Thiophen-3-yl)propanoic acid, with the CAS number 16378-06-6 , is a carboxylic acid featuring a thiophene ring substituted at the 3-position. Its structural information and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 16378-06-6 |

| Molecular Formula | C₇H₈O₂S |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) |

| InChIKey | YUSDDNTYMDWOCY-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1CCC(=O)O |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 156.20 g/mol | |

| Melting Point | 61-62 °C | |

| Boiling Point | 284.965 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 4°C |

Synthesis and Reactivity

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a common synthetic route for analogous 3-arylpropanoic acids involves the hydrogenation of the corresponding acrylic acid derivative.

A plausible synthetic pathway is illustrated in the diagram below. This would typically involve the Heck or a similar cross-coupling reaction to form 3-(thiophen-3-yl)acrylic acid, followed by catalytic hydrogenation to yield the desired product.

Caption: Plausible synthetic pathway for this compound.

Spectral Data

-

¹H NMR: The spectrum is expected to show signals for the thiophene ring protons, and two methylene groups of the propanoic acid chain, along with a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the thiophene protons would be characteristic of a 3-substituted thiophene.

-

¹³C NMR: The spectrum should display seven distinct carbon signals, including the carbonyl carbon of the carboxylic acid, three signals for the thiophene ring carbons, and two signals for the methylene carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700 cm⁻¹), and characteristic C-H and C=C stretching and bending vibrations for the thiophene ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (156.20 g/mol ).

Biological Activity and Applications

Thiophene derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. While specific biological studies on this compound are limited in the public domain, related arylpropanoic acid derivatives are known to possess anti-inflammatory, analgesic, and anticancer properties.

The thiophene moiety can act as a bioisostere for a phenyl ring, offering modified pharmacokinetic and pharmacodynamic properties. Therefore, this compound can serve as a valuable building block in the synthesis of novel drug candidates. Its carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening.

The logical workflow for exploring the potential of this compound in a drug discovery context is outlined below.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

This compound is classified as harmful and an irritant. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS07 | Warning | H302, H315, H319, H335 |

Conclusion

This compound is a valuable chemical entity with potential for applications in drug discovery and materials science. This guide has summarized its key properties and provided a framework for its synthesis and potential biological evaluation. Further research is warranted to fully elucidate its chemical reactivity and biological profile, which will undoubtedly open new avenues for its application.

physicochemical properties of 3-(Thiophen-3-yl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(Thiophen-3-yl)propanoic Acid

This technical guide provides a comprehensive overview of the core , CAS Number 16378-06-6. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

The fundamental are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Notes |

| Molecular Formula | C₇H₈O₂S | |

| Molecular Weight | 156.21 g/mol | |

| Melting Point | 61-62 °C | |

| Boiling Point | 284.965 °C | At 760 mmHg. |

| XlogP (Predicted) | 1.8 | A predicted value indicating moderate lipophilicity[1][2]. |

| pKa | Not Experimentally Reported | As a carboxylic acid, it is expected to be weakly acidic. Determination is typically performed via potentiometric titration. |

| Aqueous Solubility | Not Quantitatively Reported | Solubility is influenced by pH. The intrinsic solubility can be determined using the equilibrium shake-flask method. |

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the key physicochemical properties of a weak organic acid like this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[3][4]

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration with a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the buffering region on the titration curve.[3]

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[3]

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[3][5]

-

Initial Acidification: Adjust the initial pH of the sample solution to approximately 2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[3][5]

-

Titration: Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Begin titrating with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units per minute).[3][5] Continue the titration until the pH reaches approximately 12.

-

Replication: Perform the titration a minimum of three times to ensure reproducibility and accuracy.[3][5]

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the equivalence point, which is the point of maximum slope on the curve (inflection point).

-

The pKa is determined by finding the pH at the half-equivalence point (the volume of NaOH added is exactly half of that required to reach the equivalence point).

Determination of Partition Coefficient (logP) by Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound by measuring its differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water. The shake-flask method is the gold standard for experimental logP determination.[6][7]

Principle: The compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). After vigorous mixing to allow the compound to partition between the two phases, the mixture is allowed to separate. The concentration of the compound in each phase is then measured, and the logP is calculated as the logarithm of the ratio of the concentrations.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Phosphate buffer (e.g., pH 7.4)

-

Separatory funnel or vials

-

Mechanical shaker or rotator

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: Prepare the n-octanol and aqueous buffer phases. Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.[6][7]

-

Sample Addition: Accurately weigh a small amount of this compound and dissolve it in one of the phases (or a stock solution in a suitable solvent can be added).

-

Partitioning: Combine known volumes of the n-octanol and aqueous phases in a vial. Add the compound. The phase volume ratio can be adjusted depending on the expected lipophilicity to ensure measurable concentrations in both phases.[7]

-

Equilibration: Seal the container and shake it gently for a set period (e.g., 1-24 hours) at a constant temperature to ensure equilibrium is reached.[6]

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

-

Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method like HPLC-UV.

Data Analysis: The partition coefficient (P) is calculated using the formula: P = C_oct / C_aq

The logP is then calculated as: logP = log₁₀(P)

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature. The equilibrium or "shake-flask" method is a reliable technique for this measurement.

Principle: An excess amount of the solid compound is added to water and agitated until the solution reaches equilibrium (saturation). The suspension is then filtered to remove the undissolved solid, and the concentration of the dissolved compound in the clear filtrate is determined.

Materials:

-

This compound (solid)

-

Deionized water or buffer of a specific pH

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm) to remove undissolved solid

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water or buffer. The presence of excess solid should be visually confirmed.

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.[8]

-

Analysis: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a calibrated analytical method.

Data Analysis: The measured concentration of the compound in the filtrate represents its equilibrium solubility at the specified temperature and pH. The result is typically expressed in units of mg/mL or mol/L.

Workflow Visualization

To illustrate the logical flow of a key experimental procedure, the following diagram outlines the steps for determining the acid dissociation constant (pKa) using potentiometric titration.

Caption: Workflow for pKa Determination via Potentiometric Titration.

References

- 1. This compound | C7H8O2S | CID 268918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H8O2S) [pubchemlite.lcsb.uni.lu]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 3-(Thiophen-3-yl)propanoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-3-yl)propanoic acid is an organic compound featuring a thiophene ring substituted at the 3-position with a propanoic acid chain. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which include antimicrobial and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. The molecular structure consists of a five-membered aromatic thiophene ring attached to a three-carbon carboxylic acid.

Table 1: Physicochemical and Spectroscopic Data for this compound and its Isomer

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂S | [3] |

| Molecular Weight | 156.20 g/mol | [3] |

| CAS Number | 16378-06-6 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-(3-thienyl)propanoic acid | [4] |

| Physical Form | Solid | [4] |

| Melting Point | 61-62 °C | [4] |

| Boiling Point | 284.965 °C at 760 mmHg | [4] |

| InChI | InChI=1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) | [3] |

| InChIKey | YUSDDNTYMDWOCY-UHFFFAOYSA-N | [3] |

| Monoisotopic Mass | 156.02450067 Da | [3] |

| Predicted ¹H NMR (Isomer) | δ 12.2 (br s, 1H), 7.23-7.21 (m, 1H), 6.89-6.86 (m, 1H), 6.82-6.81 (m, 1H), 2.99 (t, J=7.4 Hz, 2H), 2.53 (t, J=7.4 Hz, 2H) | [5] |

| Predicted ¹³C NMR (Isomer) | δ 173.42, 143.39, 126.90, 124.70, 123.72, 35.61, 24.70 | [5] |

| Predicted IR (Isomer, KBr, cm⁻¹) | 3102-3036, 2922, 2644, 1706, 1440, 1408, 1310, 1232, 1220, 938, 848, 828, 714, 692 | [5] |

| Predicted MS (Isomer, m/z) | (MH⁺) 157 | [5] |

Note: Spectroscopic data is for the closely related isomer, 3-(2-Thienyl)propanoic acid, and serves as a predictive reference.

Experimental Protocols

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is via the hydrogenation of 3-(Thiophen-3-yl)acrylic acid. This method is analogous to the synthesis of its 2-yl isomer.[5]

Materials:

-

3-(Thiophen-3-yl)acrylic acid

-

Palladium on carbon (10%)

-

Tetrahydrofuran (THF)

-

Celite

-

Water

-

Parr hydrogenation apparatus

-

Rotary evaporator

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 3-(Thiophen-3-yl)acrylic acid in tetrahydrofuran.

-

Catalyst Addition: Carefully add 10% palladium on carbon to the solution.

-

Hydrogenation: Subject the mixture to Parr hydrogenation conditions at approximately 45 psi and room temperature. The reaction should be monitored for completion, which is expected to be around 24 hours.[5]

-

Filtration: After the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Solvent Removal: Concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude product as a solid.

-

Purification: Recrystallize the crude solid from water to obtain the purified this compound.

-

Drying and Characterization: Dry the purified product and characterize it using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. The summarized physicochemical data, a detailed synthesis protocol, and a clear workflow diagram offer a solid foundation for further investigation and application of this compound. The structural similarity to other biologically active thiophene derivatives suggests that this compound may hold potential for various therapeutic applications, warranting further exploration of its biological properties.

References

An In-Depth Technical Guide to 3-(Thiophen-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Thiophen-3-yl)propanoic acid, detailing its chemical identity, physicochemical properties, and the broader context of its potential applications in research and drug development. While specific biological data and detailed experimental protocols for this particular molecule are not extensively available in current literature, this guide consolidates the existing information and draws parallels from closely related compounds to offer valuable insights for the scientific community.

Chemical Identity and Nomenclature

The fundamental identification of this compound is rooted in its chemical structure, which features a propanoic acid chain attached to the third position of a thiophene ring.

IUPAC Name: 3-thiophen-3-ylpropanoic acid[1]

Synonyms:

These synonyms are frequently encountered in chemical literature and databases, and a clear understanding of them is crucial for comprehensive literature searches.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for its handling, formulation, and in the design of experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂S | [1] |

| Molecular Weight | 156.20 g/mol | [1] |

| CAS Number | 16378-06-6 | [1] |

| Melting Point | 61-62 °C | [2] |

| Boiling Point | 284.965 °C at 760 mmHg | [2] |

| Physical Form | Solid | [2] |

| Purity | 97% (typical commercial grade) | [2] |

| Storage Temperature | 4 °C | [2] |

Synthesis and Experimental Protocols

A general experimental workflow for the synthesis of arylpropanoic acids is outlined below. Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

General Synthesis Workflow for Arylpropanoic Acids

Caption: A generalized workflow for the synthesis of arylpropanoic acids.

Potential Applications in Drug Development

The thiophene ring is a well-established pharmacophore in medicinal chemistry, and numerous thiophene-containing compounds have been developed as therapeutic agents. Similarly, the arylpropanoic acid motif is characteristic of a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two moieties in this compound suggests its potential as a scaffold for the development of new therapeutic agents, particularly in the area of inflammation.

While direct biological activity data for this compound is scarce, derivatives of 3-aminopropanoic acid containing a thiophene moiety have been investigated for their antimicrobial properties. For instance, a derivative incorporating a thien-3-yl group showed modest activity against Gram-positive bacteria.[3] This suggests that the this compound backbone could serve as a starting point for the synthesis of novel antimicrobial agents.

Potential Signaling Pathway Involvement

Given the structural similarity of this compound to known NSAIDs, it is plausible that its biological effects, if any, could be mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The inhibition of COX enzymes leads to a reduction in the production of prostaglandins, which are pro-inflammatory mediators.

A simplified diagram illustrating the potential mechanism of action via the COX pathway is presented below.

Caption: Hypothetical inhibition of the COX pathway by this compound.

Conclusion and Future Directions

This compound is a readily characterizable small molecule with potential for further investigation in the field of medicinal chemistry. While its specific biological activities and mechanisms of action remain to be elucidated, its structural features suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting inflammatory pathways.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol for this compound.

-

Conducting comprehensive in vitro and in vivo biological screening to identify its potential therapeutic activities.

-

Investigating its mechanism of action and its effects on relevant signaling pathways.

This foundational work will be critical in unlocking the full potential of this compound and its derivatives in drug discovery and development.

References

An In-depth Technical Guide to the Safety, Hazards, and Handling of 3-(Thiophen-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling procedures for 3-(Thiophen-3-yl)propanoic acid (CAS No. 16378-06-6). The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Chemical Identification and Physical Properties

This compound is a carboxylic acid derivative containing a thiophene ring. Understanding its basic properties is fundamental to safe handling.

| Property | Value | Source |

| Molecular Formula | C7H8O2S | PubChem[1] |

| Molecular Weight | 156.20 g/mol | PubChem[1] |

| CAS Number | 16378-06-6 | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 61-62 °C | Sigma-Aldrich[2] |

| Boiling Point | 284.965 °C at 760 mmHg | Sigma-Aldrich[2] |

| Synonyms | 3-(3-thienyl)propanoic acid, 3-thiophenepropanoic acid | PubChem[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1][2][3] | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][2][3] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1][2][3] | |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation[1][2][3] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, and open flames.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Store at 4°C for long-term stability.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, amines, and halogens.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

First Aid Measures

A clear and logical approach to first aid is crucial in an emergency.

First aid decision workflow for exposure to this compound.

In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8] If the person feels unwell, call a poison center or doctor.

In case of skin contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call an ophthalmologist or poison center.[5]

In case of ingestion: Rinse mouth. Do NOT induce vomiting. Have the victim drink water (at most two glasses). Call a physician immediately.[5]

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Specific hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and sulfur oxides.[6][9]

-

Protective equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal precautions: Evacuate the area and ensure adequate ventilation.[4] Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.

-

Environmental precautions: Prevent the substance from entering drains and waterways.[10]

-

Methods for cleaning up: For small spills, use an inert absorbent material to soak up the substance and place it in a suitable container for disposal.[4] For larger spills, dike the area to prevent spreading.

Experimental Protocols: Standard Toxicity Assessment

While specific experimental data for this compound is limited in publicly available literature, the following represents a generalized protocol for assessing acute oral toxicity, based on OECD Test Guideline 420.

Objective: To determine the acute oral toxicity (LD50) of a substance.

Materials:

-

Test substance: this compound

-

Test animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains)

-

Vehicle for administration (e.g., water, corn oil)

-

Oral gavage needles

-

Cages and standard laboratory animal diet

Methodology:

-

Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the study.

-

Dose Preparation: The test substance is prepared in the selected vehicle to the desired concentrations.

-

Dosing: A single dose of the substance is administered to the animals by oral gavage. The study typically starts with a sighting study to determine the approximate lethal dose, followed by the main study with groups of animals at different dose levels.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Laboratory Safety Workflow

A systematic workflow is essential for ensuring safety when handling chemical reagents in a laboratory setting.

General laboratory safety workflow for handling hazardous chemicals.

Toxicological Information

Detailed toxicological studies specifically on this compound are not widely available. The hazard classifications are based on data from similar compounds and computational predictions.

-

Acute Toxicity: Harmful if swallowed.[1] The oral LD50 is not established but is predicted to be in the range that warrants a "harmful" classification.

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or the environment. It is recommended to use a licensed professional waste disposal service.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. This compound | C7H8O2S | CID 268918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16378-06-6 [sigmaaldrich.com]

- 3. chemical-label.com [chemical-label.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemicea.com [chemicea.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. L-3-THIENYLALANINE - Safety Data Sheet [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. assets.greenbook.net [assets.greenbook.net]

spectral data interpretation for 3-(thiophen-3-yl)propanoic acid

An In-depth Technical Guide to the Spectral Data Interpretation of 3-(thiophen-3-yl)propanoic acid

Introduction

This compound is a carboxylic acid derivative containing a thiophene ring, a key heterocyclic motif in medicinal chemistry and materials science. Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. This guide provides a comprehensive overview of the interpretation of its primary spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for spectral interpretation. The diagram below illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of spectral signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show signals corresponding to the carboxylic acid proton, the two methylene groups of the propanoic acid chain, and the three protons on the thiophene ring.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| H-5' | ~7.28 | Doublet of Doublets | 1H |

| H-2' | ~7.05 | Doublet of Doublets | 1H |

| H-4' | ~6.95 | Doublet of Doublets | 1H |

| H-3 (-CH₂-) | ~2.95 | Triplet | 2H |

| H-2 (-CH₂-) | ~2.70 | Triplet | 2H |

Interpretation:

-

Carboxylic Acid Proton (H-1): The proton of the carboxylic acid is highly deshielded and appears as a characteristic broad singlet in the 10-13 ppm region.[1][2][3] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Thiophene Protons (H-2', H-4', H-5'): The three protons on the thiophene ring are in distinct chemical environments and appear in the aromatic region (~6.9-7.3 ppm). Their specific shifts and coupling patterns (doublet of doublets) are characteristic of a 3-substituted thiophene ring.

-

Propanoic Acid Chain Protons (H-2, H-3): The two methylene groups form an ethyl bridge. The H-3 protons, being adjacent to the electron-withdrawing thiophene ring, are expected to be slightly more downfield (~2.95 ppm) than the H-2 protons (~2.70 ppm), which are adjacent to the carbonyl group. Both signals are expected to appear as triplets due to coupling with their methylene neighbors.

¹³C NMR Spectroscopy

Carbon-13 NMR identifies the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~178 |

| C3' | ~140 |

| C2' | ~128 |

| C5' | ~126 |

| C4' | ~122 |

| C3 | ~34 |

| C2 | ~25 |

Interpretation:

-

Carbonyl Carbon (C1): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 178 ppm.[3][4]

-

Thiophene Carbons (C2', C3', C4', C5'): The four carbons of the thiophene ring are expected to resonate in the 120-140 ppm range. The carbon attached to the alkyl chain (C3') will be the most downfield of this group.

-

Alkyl Carbons (C2, C3): The methylene carbons of the propanoic acid chain will appear in the upfield region, typically between 25 and 35 ppm.

Experimental Protocol for NMR

A standard protocol for acquiring high-quality NMR spectra for a solid sample like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[5] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a standard NMR spectrometer, for example, a 500 MHz instrument.

-

Data Acquisition:

-

Tune and shim the probe to the sample to ensure magnetic field homogeneity.

-

For ¹H NMR, acquire data using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time or a higher number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3000 | C-H stretch | Aromatic (Thiophene) | Medium |

| 2950 - 2850 | C-H stretch | Alkyl (CH₂) | Medium |

| 1725 - 1700 | C=O stretch | Carboxylic Acid (dimer) | Strong, Sharp |

| ~1600, ~1450 | C=C stretch | Aromatic (Thiophene) | Medium-Weak |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Medium |

Interpretation: The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[1][2][4]

-

C=O Stretch: A strong, sharp absorption peak around 1710 cm⁻¹ confirms the presence of a carbonyl group, with the frequency being typical for a dimeric carboxylic acid.[2]

-

C-H Stretches: The spectrum will also feature C-H stretching vibrations just above 3000 cm⁻¹ for the thiophene ring and just below 3000 cm⁻¹ for the methylene groups.[8]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O stretching and various bending vibrations, which are unique to the molecule's overall structure.[9]

Experimental Protocol for IR Spectroscopy

For a solid sample, the thin-film or KBr pellet method is common.

-

Sample Preparation (Thin-Film Method):

-

Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[10][11]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[11]

-

Allow the solvent to fully evaporate, leaving a thin solid film of the compound on the plate.[10][11]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation, valuable structural information. The nominal molecular weight of this compound (C₇H₈O₂S) is 156.20 g/mol .[12]

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

| m/z (Predicted) | Ion | Possible Fragment Lost |

|---|---|---|

| 156 | [M]⁺• | (Molecular Ion) |

| 111 | [M - COOH]⁺ | Carboxyl radical |

| 97 | [C₄H₃S-CH₂]⁺ | Propanoic acid |

| 83 | [C₄H₃S]⁺ | Propyl radical |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 156 corresponds to the intact molecule that has been ionized by the loss of one electron.[13] Its presence confirms the molecular weight of the compound.

-

Key Fragmentations: The fragmentation pattern provides clues to the structure. Common fragmentation pathways for this molecule under high-energy ionization like EI would include:

-

Loss of the Carboxyl Group: Cleavage of the bond between C2 and the carbonyl carbon can lead to the loss of a carboxyl radical (•COOH, 45 Da), resulting in a fragment ion at m/z 111.

-

Thienylmethyl Cation: Cleavage of the C2-C3 bond can generate a stable thienylmethyl-type cation at m/z 97.

-

Thienyl Cation: Loss of the entire propanoic acid side chain would result in the thiophene cation at m/z 83.

-

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: The sample, being a solid, can be introduced via a direct insertion probe.[14] A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source. The probe is heated to volatilize the sample directly into the ionization chamber.

-

Ionization: In Electron Impact (EI) ionization, the volatilized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[15][16] This causes the molecule to eject an electron, forming a positively charged molecular ion ([M]⁺•).[17]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is rarely achieved with a single technique. It requires the integration of data from multiple spectroscopic methods. The following workflow illustrates how NMR, IR, and MS are used in concert for the structural elucidation of a compound like this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. This compound | C7H8O2S | CID 268918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. as.uky.edu [as.uky.edu]

- 15. Mass 2021 2 (Electron impact) | PDF [slideshare.net]

- 16. fiveable.me [fiveable.me]

- 17. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 3-(Thiophen-3-yl)propanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Thiophen-3-yl)propanoic acid in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this specific compound. Consequently, this document provides a detailed overview based on established principles of chemical solubility, analysis of the compound's molecular structure, and data for analogous compounds. Furthermore, a comprehensive experimental protocol is provided for researchers to determine the precise solubility in solvents relevant to their work.

Introduction

This compound is a carboxylic acid containing a thiophene ring, a structure of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other research areas. The polarity of the solvent, the solute's ability to form hydrogen bonds, and the overall molecular structure are key determinants of solubility.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, the solubility of this compound can be predicted based on its molecular structure, which features a polar carboxylic acid group capable of hydrogen bonding and a less polar thiophene ring and alkyl chain. The principle of "like dissolves like" provides a framework for these predictions.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, suggesting good solubility in polar solvents.

-

Thiophene Ring: This aromatic heterocycle contributes some nonpolar character to the molecule.

-

Propanoic Acid Chain: The short alkyl chain has a minor impact on overall polarity.

Based on these features, a qualitative solubility profile can be predicted. For instance, the solubility of carboxylic acids in organic solvents is a well-studied area. Carboxylic acids with one to four carbon atoms are generally miscible with water, and their solubility in less polar organic solvents increases with the length of the carbon chain.[1][2][3] The presence of the thiophene ring in this compound will influence its interaction with various solvents compared to a simple aliphatic carboxylic acid. An analogous compound, thiophene-2-carboxylic acid, is expected to be soluble in polar solvents due to its carboxylic acid group, while its solubility decreases in non-polar solvents because of the hydrophobic nature of the thiophene ring.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the carboxylic acid group, though hydrogen bonding is less pronounced than with protic solvents. |

| Less Polar | Dichloromethane, Chloroform | Low to Moderate | These solvents have some polarity to interact with the carboxylic acid, but the nonpolar character of the thiophene ring and alkyl chain becomes more significant. |

| Nonpolar | Toluene, Hexane | Low to Insoluble | The significant difference in polarity between the carboxylic acid group and the nonpolar solvent will likely result in poor solvation. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance

-

Vials or test tubes with caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification of Solute:

-

Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid. This provides a direct measure of the mass of dissolved solute.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of a suitable solvent. Analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

References

The Discovery and Enduring Legacy of Thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the fields of organic and medicinal chemistry. Its discovery in the late 19th century as an impurity in commercial benzene marked the beginning of over a century of research into its unique chemical properties and diverse applications. The structural similarity of the thiophene ring to benzene, a concept known as bioisosterism, has established it as a privileged scaffold in drug discovery. This allows for the modulation of pharmacological activity and physicochemical properties of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and history of thiophene research, detailing key historical synthetic methodologies and their evolution, and highlighting its impactful journey from a coal tar contaminant to a critical component in modern pharmaceuticals and materials science.

The Serendipitous Discovery of Thiophene

The story of thiophene begins in 1882 with the German chemist Viktor Meyer.[1][2][3] At the time, a common lecture demonstration for the presence of benzene involved the "indophenin test," where the addition of isatin and concentrated sulfuric acid to crude benzene produced a deep blue color.[2][3] To Meyer's surprise, when he performed this test with highly purified benzene, the color reaction failed. This led him to correctly deduce that the blue color was not a reaction of benzene itself, but of an unknown contaminant present in the crude benzene derived from coal tar.[4] Through meticulous work, Meyer successfully isolated this sulfur-containing compound and named it "thiophene."[2][4]

Historical Synthetic Methodologies

The discovery of thiophene spurred immediate interest in its synthesis. Several classical methods were developed in the late 19th and early 20th centuries, some of which are still in use today in modified forms.

Viktor Meyer's First Synthesis

In the same year as its discovery, Viktor Meyer reported the first synthesis of thiophene. This method involved the reaction of acetylene with elemental sulfur at elevated temperatures.[1][2] While historically significant, this method is not commonly used for laboratory preparations today due to the challenges of handling gaseous acetylene and the high reaction temperatures required.

Paal-Knorr Thiophene Synthesis (1884)

One of the most enduring and versatile methods for synthesizing substituted thiophenes is the Paal-Knorr synthesis, reported in 1884.[1][5][6] This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][7]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

-

Materials:

-

Acetonylacetone (1,4-diketone)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Solvent (e.g., toluene or xylene)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of acetonylacetone in a dry, high-boiling solvent such as toluene is prepared.

-

Phosphorus pentasulfide (approximately 0.5 equivalents) is added portion-wise to the stirred solution. The reaction is exothermic.

-

After the initial reaction subsides, the mixture is heated to reflux and maintained at this temperature for 1-2 hours.

-

The reaction mixture is then cooled to room temperature and poured onto crushed ice.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 2,5-dimethylthiophene is purified by distillation.

-

Volhard–Erdmann Cyclization (1885)

The Volhard-Erdmann cyclization, developed in 1885, provides a route to thiophenes from 1,4-difunctional compounds, such as succinic acid derivatives, using a sulfurizing agent like phosphorus heptasulfide (P₄S₇).[1]

Experimental Protocol: Volhard-Erdmann Synthesis of 3-Methylthiophene [1]

-

Materials:

-

Disodium methylsuccinate

-

Phosphorus heptasulfide (P₄S₇)

-

Mineral oil

-

Sand

-

-

Procedure:

-

A mixture of disodium methylsuccinate, phosphorus heptasulfide, and sand is placed in a distillation flask.

-

Mineral oil is added to the flask to create a slurry.

-

The mixture is heated, and the crude 3-methylthiophene distills over.

-

The distillate is washed with a dilute sodium hydroxide solution and then with water.

-

The crude product is dried and purified by fractional distillation.

-

Gewald Aminothiophene Synthesis (1960s)

A more modern yet historically significant method is the Gewald synthesis, which provides a versatile route to 2-aminothiophenes.[2][8] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[8][9]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative [8]

-

Materials:

-

A ketone (e.g., cyclohexanone)

-

An α-cyanoester (e.g., ethyl cyanoacetate)

-

Elemental sulfur

-

A base (e.g., morpholine or diethylamine)

-

Ethanol

-

-

Procedure:

-

To a stirred mixture of the ketone, α-cyanoester, and elemental sulfur in ethanol, the base is added dropwise.

-

The reaction mixture is then heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours.

-

Upon cooling, the product often precipitates from the reaction mixture.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

-

Data Presentation

Physical Properties of Thiophene and Simple Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |

| Thiophene | C₄H₄S | 84.14 | 84 | -38 | 1.051 | 1.529 |

| 2-Methylthiophene | C₅H₆S | 98.17 | 112-113 | -63 | 1.020 | 1.520 |

| 3-Methylthiophene | C₅H₆S | 98.17 | 115-116 | -69 | 1.019 | 1.520 |

| 2-Acetylthiophene | C₆H₆OS | 126.18 | 214 | 10-11 | 1.166 | 1.565 |

| 2-Acetyl-3-methylthiophene | C₇H₈OS | 140.20 | 98-99 (at 14 mmHg) | N/A | 1.124 | 1.562 |

| 2-Acetyl-5-methylthiophene | C₇H₈OS | 140.20 | 232-234 | 25 | 1.125 | 1.560 |

Note: Data compiled from various sources.[10][11][12][13][14] Physical properties can vary slightly depending on the source and purity.

Comparison of Historical Thiophene Synthesis Methods

| Synthesis Method | Starting Materials | Sulfur Source | General Reaction Conditions | Typical Yields | Advantages | Disadvantages |

| Viktor Meyer's Synthesis | Acetylene, Elemental Sulfur | S₈ | High temperature | Not well-documented | Historically significant first synthesis. | Use of gaseous and flammable acetylene, harsh conditions. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Reflux in a high-boiling solvent | Good to excellent | Versatile for substituted thiophenes, readily available starting materials. | Use of malodorous and reactive sulfurizing agents. |

| Volhard-Erdmann Cyclization | Succinic acid derivatives | P₄S₇ | High-temperature fusion | Moderate to good | Utilizes readily available starting materials. | Harsh reaction conditions, limited scope. |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur | S₈ | Mild, base-catalyzed | Good to excellent | One-pot, multi-component reaction, high functional group tolerance, direct access to aminothiophenes. | Primarily yields 2-aminothiophenes. |

Mandatory Visualizations

Signaling Pathway: Inhibition of COX-2 by Thiophene Derivatives

Many thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation. The diagram below illustrates the simplified signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of intervention by thiophene-based COX-2 inhibitors.

Caption: Inhibition of the COX-2 signaling pathway by a thiophene-based drug.

Experimental Workflow: Synthesis and Characterization of a Thiophene Derivative

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of a novel thiophene compound, a crucial process in drug discovery and materials science.

Caption: A typical workflow for the synthesis and evaluation of a thiophene derivative.

Conclusion

From its serendipitous discovery as a contaminant in benzene to its current status as a key structural motif in numerous pharmaceuticals and advanced materials, the journey of thiophene is a testament to the importance of fundamental chemical research. The historical synthetic methods, developed by pioneers like Meyer, Paal, Knorr, Volhard, and Erdmann, laid the groundwork for the vast and diverse chemistry of thiophene that is known today. The continued exploration of thiophene and its derivatives by researchers, scientists, and drug development professionals promises to yield further innovations with significant impacts on human health and technology.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rroij.com [rroij.com]

- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 4. Viktor Meyer [sites.chemistry.unt.edu]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. datapdf.com [datapdf.com]

- 11. 2-Acetyl-3-methylthiophene 98 13679-72-6 [sigmaaldrich.com]

- 12. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Methylthiophene - Wikipedia [en.wikipedia.org]

- 14. 2-acetyl thiophene, 88-15-3 [thegoodscentscompany.com]

An In-depth Technical Guide on the Theoretical Properties and Computational Analysis of 3-(Thiophen-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational aspects of 3-(thiophen-3-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. This document collates available physicochemical data, predictive computational analysis, and detailed experimental protocols relevant to its synthesis and characterization. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of thiophene-containing small molecules.

Introduction

This compound belongs to the class of arylalkanoic acids, a scaffold present in numerous biologically active compounds. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established bioisostere for the benzene ring in drug design, often conferring modified metabolic stability, solubility, and target-binding properties. The propanoic acid side chain provides a key acidic functional group for electrostatic interactions and metabolic processing. A thorough understanding of the molecule's theoretical properties and computational behavior is crucial for predicting its pharmacokinetic and pharmacodynamic profiles and for designing novel derivatives with enhanced therapeutic potential.

Theoretical Properties

A compilation of the key physicochemical properties of this compound is presented below. These parameters are fundamental for predicting its behavior in biological and chemical systems.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂S | PubChem[1] |

| Molecular Weight | 156.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Melting Point | 61-62 °C | Sigma-Aldrich[2] |

| Boiling Point | 284.965 °C at 760 mmHg | Sigma-Aldrich[2] |

| Predicted logP (XlogP3) | 1.8 | PubChem[1] |

| Predicted pKa | ~4.5 (Estimated) | |

| Monoisotopic Mass | 156.02450067 Da | PubChem[1] |

Note: The pKa value is an estimation based on the typical pKa of aliphatic carboxylic acids and the electron-donating nature of the thiophene ring. Precise experimental determination or high-level computational prediction is recommended for specific applications.

Computational Analysis

While specific peer-reviewed computational studies on this compound are limited, this section outlines the expected computational approaches and predicted outcomes based on the analysis of similar structures.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. A typical DFT study on this compound would involve:

-

Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) spectrum.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of its kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

A logical workflow for such a computational study is depicted below.

Predicted Mass Spectrometry Fragmentation

Predicted collision cross-section (CCS) values for various adducts of this compound provide insights into its behavior in mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.03178 | 131.7 |

| [M+Na]⁺ | 179.01372 | 139.8 |

| [M-H]⁻ | 155.01722 | 134.5 |

| [M+NH₄]⁺ | 174.05832 | 154.3 |

| [M+K]⁺ | 194.98766 | 137.7 |

| [M+H-H₂O]⁺ | 139.02176 | 126.9 |

| [M+HCOO]⁻ | 201.02270 | 150.5 |

| [M+CH₃COO]⁻ | 215.03835 | 170.6 |

Data sourced from PubChemLite.[3]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis, purification, and characterization of this compound.

Synthesis

Synthesis of this compound (Adapted from a similar synthesis)

-

Dissolution: Dissolve 3-(thiophen-3-yl)acrylic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.05-0.1 equivalents).

-

Hydrogenation: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 40-50 psi) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., water or a hexane/ethyl acetate mixture) to obtain pure this compound.

The following diagram illustrates the general workflow for this synthesis.

References

The Therapeutic Potential of Thiophene Carboxylic Acids: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Thiophene carboxylic acids and their derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of thiophene carboxylic acids, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.

Anticancer Activity

Thiophene carboxylic acid derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular processes essential for tumor growth and proliferation.

Quantitative Anticancer Data

The anticancer efficacy of various thiophene carboxylic acid derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide (2b) | Hep3B (Hepatocellular carcinoma) | 5.46 | [1] |

| 5-(4-fluorophenyl)-N-(p-tolyl)thiophene-2-carboxamide (2d) | Hep3B (Hepatocellular carcinoma) | 8.85 | [1] |

| 5-(4-fluorophenyl)-N-(4-(tert-butyl)phenyl)thiophene-2-carboxamide (2e) | Hep3B (Hepatocellular carcinoma) | 12.58 | [1] |

| 2-bromo-5-(2-methylphenyl)thiophene (BMPT) | HepG2 (Hepatocellular carcinoma) | Low micromolar range | [2] |

| 2-bromo-5-(2-methylphenyl)thiophene (BMPT) | Caco-2 (Colorectal adenocarcinoma) | Low micromolar range | [2] |

| Thiophene derivative with oxime functional group | MCF-7 (Breast adenocarcinoma) | 0.28 | [2] |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Non-small cell lung cancer) | Not specified, but identified as most potent | [3] |

| Thiophene derivative 4i | Colon cancer cell lines (COLO 205, HCC-2998, HCT-116, HCT-15, HT29, KM12, SW-620) | 0.17 - 0.20 | [4] |

| Thiophene carboxamide 5 | HepG-2 (Hepatocellular carcinoma) | 7.46 µg/mL | [5] |

| Thiophene carboxamide 5 | HCT-116 (Colorectal carcinoma) | 12.60 µg/mL | [5] |

| Thiophene carboxamide 21 | HepG-2 (Hepatocellular carcinoma) | Not specified, but active | [5] |

| Thiophene carboxamide 21 | HCT-116 (Colorectal carcinoma) | Not specified, but active | [5] |

Mechanisms of Anticancer Action

Thiophene carboxylic acid derivatives exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many thiophene derivatives trigger programmed cell death in cancer cells. This is often mediated through the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization and the activation of executioner caspases like caspase-3 and caspase-9.[3][6] Some compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[7]

-

Inhibition of the RhoA/ROCK Pathway: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been found to inhibit the RhoA/ROCK signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion.[8][9] This inhibition leads to the suppression of myosin light chain phosphorylation and the disruption of stress fiber formation.[8]

-

Tubulin Polymerization Inhibition: Some thiophene-based compounds act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[3]

-

Kinase Inhibition: Thiophene derivatives have been reported to inhibit various kinases involved in cancer progression, such as tyrosine kinases and WEE1 kinase.[3][4]

Visualizing Anticancer Signaling Pathways

Caption: Intrinsic apoptosis pathway induced by some thiophene carboxylic acid derivatives.

Caption: Inhibition of the RhoA/ROCK pathway by certain thiophene derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

Thiophene carboxylic acid derivative of interest

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the thiophene carboxylic acid derivative in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add a fixed volume of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Thiophene carboxylic acids and their derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antimicrobial resistance.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The MIC values for several thiophene carboxylic acid derivatives are presented below.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [10][11] |

| 2-Thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [10][11] |

| 2-Thiophene carboxylic acid thioureides | Multidrug-resistant Staphylococcus aureus | 125 - 500 | [10][11] |

| 2-Thiophene carboxylic acid thioureides | Candida albicans & Aspergillus niger | 31.25 - 62.5 | [10][11] |

| N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | Various microbial strains | Low MIC values reported | [12][13] |